Pracinostat

Catalog No.
S548552
CAS No.
929016-96-6
M.F
C20H30N4O2
M. Wt
358.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pracinostat

CAS Number

929016-96-6

Product Name

Pracinostat

IUPAC Name

(E)-3-[2-butyl-1-[2-(diethylamino)ethyl]benzimidazol-5-yl]-N-hydroxyprop-2-enamide

Molecular Formula

C20H30N4O2

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C20H30N4O2/c1-4-7-8-19-21-17-15-16(10-12-20(25)22-26)9-11-18(17)24(19)14-13-23(5-2)6-3/h9-12,15,26H,4-8,13-14H2,1-3H3,(H,22,25)/b12-10+

InChI Key

JHDKZFFAIZKUCU-ZRDIBKRKSA-N

SMILES

CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO

Solubility

Soluble in DMSO, not in water

Synonyms

SB939; SB 939; SC-939; Pracinostat.

Canonical SMILES

CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO

Isomeric SMILES

CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)/C=C/C(=O)NO

Description

The exact mass of the compound Pracinostat is 358.23688 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Pracinostat is a histone deacetylase inhibitor, specifically targeting class I, II, and IV histone deacetylases while sparing class III and HDAC6. It is recognized for its potential in cancer therapy, particularly in hematological malignancies. By inhibiting histone deacetylation, pracinostat alters the epigenetic landscape of cells, leading to changes in gene expression that can suppress tumor growth and induce apoptosis in cancer cells .

Pracinostat's anti-tumor activity is attributed to its inhibition of HDACs. HDACs regulate gene expression by removing acetyl groups from histones. Pracinostat binding prevents this deacetylation, leading to increased histone acetylation and chromatin remodeling. This altered chromatin structure allows for the transcription of tumor suppressor genes and ultimately triggers apoptosis in cancer cells [, ].

Toxicity

Pracinostat has shown acceptable toxicity profiles in preclinical studies []. However, clinical trials are needed to fully assess its safety in humans.

Pracinostat's primary mechanism involves the inhibition of histone deacetylases, which catalyze the removal of acetyl groups from lysine residues on histones. This action leads to a more condensed chromatin structure, resulting in transcriptional repression of genes involved in cell proliferation and survival. The chemical structure of pracinostat includes a benzimidazole ring and an N-hydroxyacrylamide moiety, which are crucial for its inhibitory activity .

The synthesis of pracinostat typically involves multi-step organic reactions:

  • Formation of the Benzimidazole Ring: This is achieved through condensation reactions involving appropriate precursors.
  • Introduction of the N-Hydroxyacrylamide Group: This step often requires careful control of reaction conditions to ensure high yield and purity.
  • Purification: The final product is purified using techniques such as chromatography to isolate pracinostat from by-products and unreacted materials.

Minor structural modifications can lead to significant changes in biological activity, indicating the importance of precise synthetic methods .

Pracinostat is primarily explored for its applications in oncology:

  • Treatment of acute myeloid leukemia (AML) and other hematological cancers.
  • Potential use in combination therapies to enhance the effectiveness of existing treatments.
  • Research into its role as a therapeutic agent for solid tumors, including colorectal and breast cancers.

Its ability to modulate epigenetic factors makes it a candidate for further studies aimed at understanding cancer biology and developing novel treatments .

Studies have indicated that pracinostat may interact with various drugs:

  • It can increase the risk of methemoglobinemia when combined with certain anesthetics like butacaine .
  • Its efficacy may be enhanced when used alongside other histone deacetylase inhibitors or chemotherapeutic agents, suggesting potential for combination therapies that could overcome drug resistance in tumors .

Several compounds share structural similarities with pracinostat but differ in their biological activity and specificity. Here are some notable examples:

Compound NameSimilaritiesUnique Features
Suberoylanilide Hydroxamic AcidHistone deacetylase inhibitionMore potent against class I HDACs
Valproic AcidGeneral HDAC inhibitionAlso acts as an anticonvulsant
RomidepsinHistone deacetylase inhibitionApproved for cutaneous T-cell lymphoma
BelinostatInhibits multiple HDAC classesApproved for peripheral T-cell lymphoma
TacedinalineSimilar mechanism of actionLess selective for HDAC classes

Pracinostat stands out due to its selective inhibition profile and its effectiveness against specific cancer types, particularly those that are resistant to other treatments .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

358.23687621 g/mol

Monoisotopic Mass

358.23687621 g/mol

Heavy Atom Count

26

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GPO2JN4UON

Drug Indication

For the treatment of various forms of cancer.
Treatment of acute myeloid leukaemia

Mechanism of Action

Inhibition of HDAC activity allows for the accumulation of acetyl groups on the histone lysine residues resulting in an open chromatin structure and transcriptional activation. In vitro, SB939 causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells. The mechanism of the antineoplastic effect of SB939 has not been fully characterized.

Absorption Distribution and Excretion

Oral bioavailability in mice is 34%.

Wikipedia

Pracinostat

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Rajak H, Singh A, Raghuwanshi K, Kumar R, Dewangan PK, Veerasamy R, Sharma PC, Dixit A, Mishra P. A Structural Insight into Hydroxamic Acid Based Histone Deacetylase Inhibitors for the Presence of Anticancer Activity. Curr Med Chem. 2013 Jul 24. [Epub ahead of print] PubMed PMID: 23895688.
2: Zorzi AP, Bernstein M, Samson Y, Wall DA, Desai S, Nicksy D, Wainman N, Eisenhauer E, Baruchel S. A phase I study of histone deacetylase inhibitor, pracinostat (SB939), in pediatric patients with refractory solid tumors: IND203 a trial of the NCIC IND program/C17 pediatric phase I consortium. Pediatr Blood Cancer. 2013 Nov;60(11):1868-74. doi: 10.1002/pbc.24694. Epub 2013 Jul 25. PubMed PMID: 23893953.
3: Okabe S, Tauchi T, Tanaka Y, Kimura S, Maekawa T, Ohyashiki K. Activity of histone deacetylase inhibitors and an Aurora kinase inhibitor in BCR-ABL-expressing leukemia cells: Combination of HDAC and Aurora inhibitors in BCR-ABL-expressing cells. Cancer Cell Int. 2013 Apr 4;13(1):32. doi: 10.1186/1475-2867-13-32. PubMed PMID: 23556431; PubMed Central PMCID: PMC3635933.
4: Novotny-Diermayr V, Hart S, Goh KC, Cheong A, Ong LC, Hentze H, Pasha MK, Jayaraman R, Ethirajulu K, Wood JM. The oral HDAC inhibitor pracinostat (SB939) is efficacious and synergistic with the JAK2 inhibitor pacritinib (SB1518) in preclinical models of AML. Blood Cancer J. 2012 May;2(5):e69. doi: 10.1038/bcj.2012.14. Epub 2012 May 4. PubMed PMID: 22829971; PubMed Central PMCID: PMC3366067.
5: Sumanadasa SD, Goodman CD, Lucke AJ, Skinner-Adams T, Sahama I, Haque A, Do TA, McFadden GI, Fairlie DP, Andrews KT. Antimalarial activity of the anticancer histone deacetylase inhibitor SB939. Antimicrob Agents Chemother. 2012 Jul;56(7):3849-56. doi: 10.1128/AAC.00030-12. Epub 2012 Apr 16. PubMed PMID: 22508312; PubMed Central PMCID: PMC3393387.
6: Quintás-Cardama A, Kantarjian H, Estrov Z, Borthakur G, Cortes J, Verstovsek S. Therapy with the histone deacetylase inhibitor pracinostat for patients with myelofibrosis. Leuk Res. 2012 Sep;36(9):1124-7. doi: 10.1016/j.leukres.2012.03.003. Epub 2012 Apr 2. PubMed PMID: 22475363.
7: Jayaraman R, Pilla Reddy V, Pasha MK, Wang H, Sangthongpitag K, Yeo P, Hu CY, Wu X, Xin L, Goh E, New LS, Ethirajulu K. Preclinical metabolism and disposition of SB939 (Pracinostat), an orally active histone deacetylase inhibitor, and prediction of human pharmacokinetics. Drug Metab Dispos. 2011 Dec;39(12):2219-32. doi: 10.1124/dmd.111.041558. Epub 2011 Aug 26. PubMed PMID: 21873472.
8: Wang H, Yu N, Chen D, Lee KC, Lye PL, Chang JW, Deng W, Ng MC, Lu T, Khoo ML, Poulsen A, Sangthongpitag K, Wu X, Hu C, Goh KC, Wang X, Fang L, Goh KL, Khng HH, Goh SK, Yeo P, Liu X, Bonday Z, Wood JM, Dymock BW, Kantharaj E, Sun ET. Discovery of (2E)-3-{2-butyl-1-[2-(diethylamino)ethyl]-1H-benzimidazol-5-yl}-N-hydroxyacrylami de (SB939), an orally active histone deacetylase inhibitor with a superior preclinical profile. J Med Chem. 2011 Jul 14;54(13):4694-720. doi: 10.1021/jm2003552. Epub 2011 Jun 16. PubMed PMID: 21634430.
9: Novotny-Diermayr V, Sausgruber N, Loh YK, Pasha MK, Jayaraman R, Hentze H, Yong WP, Goh BC, Toh HC, Ethirajulu K, Zhu J, Wood JM. Pharmacodynamic evaluation of the target efficacy of SB939, an oral HDAC inhibitor with selectivity for tumor tissue. Mol Cancer Ther. 2011 Jul;10(7):1207-17. doi: 10.1158/1535-7163.MCT-11-0044. Epub 2011 May 17. PubMed PMID: 21586629.
10: Yong WP, Goh BC, Soo RA, Toh HC, Ethirajulu K, Wood J, Novotny-Diermayr V, Lee SC, Yeo WL, Chan D, Lim D, Seah E, Lim R, Zhu J. Phase I and pharmacodynamic study of an orally administered novel inhibitor of histone deacetylases, SB939, in patients with refractory solid malignancies. Ann Oncol. 2011 Nov;22(11):2516-22. doi: 10.1093/annonc/mdq784. Epub 2011 Mar 8. PubMed PMID: 21385886.
11: Razak AR, Hotte SJ, Siu LL, Chen EX, Hirte HW, Powers J, Walsh W, Stayner LA, Laughlin A, Novotny-Diermayr V, Zhu J, Eisenhauer EA. Phase I clinical, pharmacokinetic and pharmacodynamic study of SB939, an oral histone deacetylase (HDAC) inhibitor, in patients with advanced solid tumours. Br J Cancer. 2011 Mar 1;104(5):756-62. doi: 10.1038/bjc.2011.13. Epub 2011 Feb 1. PubMed PMID: 21285985; PubMed Central PMCID: PMC3048208.
12: Novotny-Diermayr V, Sangthongpitag K, Hu CY, Wu X, Sausgruber N, Yeo P, Greicius G, Pettersson S, Liang AL, Loh YK, Bonday Z, Goh KC, Hentze H, Hart S, Wang H, Ethirajulu K, Wood JM. SB939, a novel potent and orally active histone deacetylase inhibitor with high tumor exposure and efficacy in mouse models of colorectal cancer. Mol Cancer Ther. 2010 Mar;9(3):642-52. doi: 10.1158/1535-7163.MCT-09-0689. Epub 2010 Mar 2. PubMed PMID: 20197387.

Explore Compound Types